5-Oxo-1-(1-phenylethyl)pyrrolidine-3-carbonyl chloride

Descripción

Chemical Identity and Classification

5-Oxo-1-(1-phenylethyl)pyrrolidine-3-carbonyl chloride belongs to the broader class of heterocyclic organic compounds, specifically categorized within the pyrrolidine family of nitrogen-containing five-membered rings. The compound is officially registered under the Chemical Abstracts Service number 1160264-09-4 and carries the Molecular Formula Database Compound number MFCD11941438. Within the chemical taxonomy, this molecule represents a convergence of several important functional group classes, including lactams, acid chlorides, and aromatic substituted heterocycles.

The systematic classification places this compound within the pyrrolidinone derivatives, a subclass that has gained considerable attention in medicinal chemistry due to their structural similarity to naturally occurring compounds and their potential for biological activity. The presence of the carbonyl chloride functionality further classifies it as an acyl halide, specifically an acid chloride derivative, which imparts unique reactivity characteristics essential for synthetic applications. The compound's classification extends to include it among chiral building blocks, given the presence of stereogenic centers that can influence its three-dimensional molecular architecture.

Databases such as ChemSpider have assigned this compound the identification number 23078827, facilitating its recognition and retrieval in computational chemistry applications. The European Community number 892-563-1 further establishes its regulatory identity within international chemical commerce. This multi-layered classification system reflects the compound's significance across various domains of chemical research and industrial applications.

The compound's position within the larger framework of pharmaceutical intermediates cannot be understated, as pyrrolidine derivatives have demonstrated remarkable versatility in drug development programs. Research has shown that modifications to the pyrrolidine core, particularly through the introduction of carbonyl chloride functionalities, can significantly alter the compound's reactivity profile and synthetic utility. This positioning within the pharmaceutical intermediate class has made it a subject of considerable interest among synthetic organic chemists working on complex molecular assemblies.

Structural Characteristics and Nomenclature

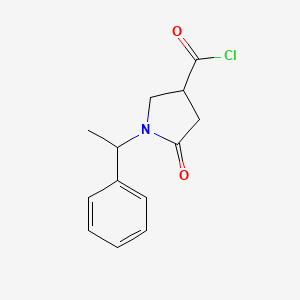

The molecular structure of this compound exhibits a sophisticated arrangement of functional groups that contribute to its unique chemical properties and reactivity patterns. The core pyrrolidine ring system forms a five-membered nitrogen-containing heterocycle, with the nitrogen atom serving as a central coordination point for the phenylethyl substituent. The oxo group at the 5-position introduces a lactam functionality, creating an amide bond within the ring structure that significantly influences the molecule's electronic distribution and conformational preferences.

The carbonyl chloride group positioned at the 3-carbon represents one of the most reactive functionalities in organic chemistry, characterized by its high electrophilicity and susceptibility to nucleophilic attack. This functional group serves as a key reactive site for further synthetic transformations, enabling the formation of amide bonds, ester linkages, and other carbon-heteroatom connections. The strategic placement of this group within the pyrrolidine framework creates opportunities for regioselective reactions and controlled functionalization patterns.

The phenylethyl substituent attached to the nitrogen atom introduces aromatic character and significant steric bulk to the molecular structure. This aromatic system not only contributes to the overall molecular stability through resonance effects but also provides additional sites for potential functionalization or molecular recognition events. The ethyl linker between the nitrogen and the phenyl ring allows for conformational flexibility while maintaining the aromatic influence on the pyrrolidine system.

Nomenclature systems have established multiple acceptable names for this compound, reflecting different approaches to systematic naming conventions. The International Union of Pure and Applied Chemistry name follows the systematic approach: this compound. Alternative naming schemes include 3-pyrrolidinecarbonyl chloride, 5-oxo-1-(1-phenylethyl)-, which emphasizes the pyrrolidine core structure and the carbonyl chloride functionality as the primary reactive center.

Table 1: Molecular Characteristics and Physical Properties

Historical Context and Discovery

The development and characterization of this compound emerged from the broader historical context of pyrrolidine chemistry research that began gaining momentum in the mid-20th century. The systematic exploration of pyrrolidinone derivatives as pharmaceutical intermediates became particularly significant as medicinal chemists recognized the potential of these heterocyclic systems to serve as scaffolds for drug development. The specific combination of structural features present in this compound represents an evolution in synthetic methodology that allows for the precise introduction of reactive functionalities at predetermined positions within the pyrrolidine framework.

Historical patent literature reveals that compounds bearing similar structural motifs have been subjects of extensive research efforts, particularly in the context of developing new synthetic methodologies for accessing complex nitrogen-containing heterocycles. The emergence of this specific derivative can be traced to research programs focused on expanding the synthetic utility of pyrrolidine-based building blocks through the introduction of activated carboxylic acid derivatives, particularly acid chlorides.

The compound's development timeline reflects the broader advancement in synthetic organic chemistry capabilities, particularly in the areas of regioselective functionalization and stereocontrolled synthesis. Early research in pyrrolidine chemistry focused primarily on the preparation and characterization of simple derivatives, but the field has evolved to encompass increasingly sophisticated molecular architectures that incorporate multiple functional groups with defined spatial relationships.

Documentation in chemical databases suggests that systematic studies of this compound began appearing in the scientific literature during the early 21st century, coinciding with advances in analytical techniques that enabled precise structural characterization. The assignment of the Chemical Abstracts Service number 1160264-09-4 represents formal recognition of the compound as a distinct chemical entity worthy of individual cataloging and study.

The historical development of synthetic approaches to this compound has been influenced by parallel advances in related areas of heterocyclic chemistry, particularly in the development of methods for introducing carbonyl chloride functionalities into sensitive heterocyclic systems without causing unwanted side reactions or structural rearrangements. This historical context underscores the technical challenges associated with preparing compounds that combine reactive acid chloride functionalities with complex heterocyclic frameworks.

Significance in Pyrrolidine Chemistry

Within the broader landscape of pyrrolidine chemistry, this compound occupies a position of considerable significance due to its unique combination of structural features and synthetic utility. The pyrrolidine ring system has long been recognized as a privileged scaffold in medicinal chemistry, appearing in numerous natural products and pharmaceutical agents. The specific structural modifications present in this compound represent an evolution in the design of pyrrolidine-based building blocks, incorporating features that enhance both synthetic accessibility and functional versatility.

The presence of the carbonyl chloride functionality at the 3-position of the pyrrolidine ring creates opportunities for accessing a wide range of derivative compounds through nucleophilic substitution reactions. This reactivity pattern has made the compound particularly valuable in synthetic programs aimed at developing libraries of structurally related molecules for biological screening applications. Research has demonstrated that the strategic placement of reactive groups within pyrrolidine frameworks can significantly expand the scope of accessible chemical space.

The oxo group at the 5-position introduces lactam character to the molecule, creating a structural motif that is prevalent in many biologically active compounds. This lactam functionality not only influences the compound's conformational preferences but also provides additional opportunities for hydrogen bonding interactions and molecular recognition events. The combination of lactam and acid chloride functionalities within a single molecular framework represents a sophisticated approach to molecular design that maximizes synthetic utility while maintaining structural integrity.

Contemporary research in pyrrolidine chemistry has highlighted the importance of substitution patterns in determining biological activity and synthetic utility. The phenylethyl substituent attached to the nitrogen atom provides both steric bulk and aromatic character, features that can significantly influence the compound's interactions with biological targets and its behavior in chemical reactions. This substitution pattern has been recognized as particularly valuable in the development of compounds with enhanced selectivity and potency profiles.

Table 2: Comparison with Related Pyrrolidine Derivatives

Position Within Acid Chloride Derivative Classifications

The classification of this compound within the broader category of acid chloride derivatives reveals its position as a specialized member of this highly reactive functional group class. Acid chlorides, also known as acyl chlorides, represent one of the most reactive classes of carbonyl compounds, characterized by their exceptional electrophilicity and tendency to undergo rapid nucleophilic substitution reactions. The incorporation of this functionality into a pyrrolidine framework creates a molecule that combines the synthetic versatility of acid chlorides with the structural complexity of heterocyclic systems.

Within the acid chloride classification system, this compound represents a heterocyclic acid chloride, a subclass that includes molecules where the carbonyl carbon is directly attached to a heterocyclic ring system. This structural arrangement introduces unique reactivity patterns that distinguish heterocyclic acid chlorides from their aliphatic and aromatic counterparts. The presence of the nitrogen atom within the ring system can influence the electronic distribution around the carbonyl carbon, potentially affecting reaction rates and selectivity patterns.

The compound's position within acid chloride chemistry is further defined by its classification as a substituted acid chloride, reflecting the presence of the phenylethyl group attached to the heterocyclic nitrogen. This substitution pattern can significantly influence the compound's physical properties, including solubility, volatility, and thermal stability. Substituted acid chlorides often exhibit enhanced stability compared to simple derivatives, a characteristic that can be advantageous in synthetic applications requiring extended storage or handling periods.

Research in acid chloride chemistry has established that the reactivity of these compounds can be modulated through structural modifications that influence the electronic environment around the carbonyl carbon. The pyrrolidine framework in this compound provides such modulation through both inductive and resonance effects, creating a reactive profile that is distinct from simple alkyl or aryl acid chlorides. This unique reactivity profile has made the compound valuable in synthetic applications where controlled reactivity is essential.

The predicted physical properties of this compound, including a boiling point of 403.9±45.0 degrees Celsius and a density of 1.271±0.06 grams per cubic centimeter, place it within the typical range for substituted aromatic acid chlorides. The predicted pKa value of -2.22±0.40 reflects the highly acidic nature of the conjugate acid, consistent with the electron-withdrawing effects of both the carbonyl chloride functionality and the pyrrolidine ring system. These physical property predictions provide valuable guidance for handling and synthetic applications of this compound.

Propiedades

IUPAC Name |

5-oxo-1-(1-phenylethyl)pyrrolidine-3-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14ClNO2/c1-9(10-5-3-2-4-6-10)15-8-11(13(14)17)7-12(15)16/h2-6,9,11H,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLQDYQMUQCZQTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)N2CC(CC2=O)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401211787 | |

| Record name | 5-Oxo-1-(1-phenylethyl)-3-pyrrolidinecarbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401211787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1160264-09-4 | |

| Record name | 5-Oxo-1-(1-phenylethyl)-3-pyrrolidinecarbonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1160264-09-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Oxo-1-(1-phenylethyl)-3-pyrrolidinecarbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401211787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthesis of the Pyrrolidine Carboxylic Acid Precursor

A common approach involves the condensation of aniline derivatives or amines with unsaturated dicarboxylic acids or their derivatives, followed by cyclization to form the pyrrolidine ring.

- For example, 5-oxo-1-phenyl-pyrrolidine-3-carboxylic acid can be synthesized by heating a mixture of aniline and 2-methylenesuccinic acid in water at 110°C for 30 hours in a sealed tube. After cooling, the mixture is basified and then acidified to precipitate the pyrrolidine carboxylic acid in high yield (97%).

Conversion to Acyl Chloride

The critical step to obtain the 5-oxo-1-(1-phenylethyl)pyrrolidine-3-carbonyl chloride involves the transformation of the carboxylic acid or ester into the corresponding acid chloride.

- This is commonly achieved by treatment of the carboxylic acid with reagents such as thionyl chloride (SOCl2), oxalyl chloride, or phosphorus pentachloride (PCl5) under anhydrous conditions.

- In a representative procedure, the carboxylic acid is dissolved in anhydrous solvent (e.g., dichloromethane), cooled, and treated with thionyl chloride dropwise. The reaction mixture is stirred at room temperature or slightly elevated temperature until completion.

- The product is isolated by removal of volatiles under reduced pressure, yielding the acyl chloride as a moisture-sensitive oil or solid.

Protection and Functional Group Manipulations (Optional)

In complex synthetic schemes, protecting groups such as tert-butyldimethylsilyl (TBS) or tert-butyl esters are used to mask hydroxyl or carboxyl groups during intermediate steps, followed by deprotection to reveal the acid functionality before acyl chloride formation.

- The synthetic routes emphasize stereochemical control by using chiral amines such as (S)- or (R)-1-phenylethylamine, which influence the stereochemistry of the pyrrolidine ring substituents.

- The acyl chloride formation step is sensitive to moisture and requires strictly anhydrous conditions to prevent hydrolysis back to the acid.

- Protecting group strategies are employed to improve yields and facilitate purification during multi-step syntheses, especially when multiple functional groups are present.

- Recent advances include the use of directed C(sp3)–H activation on 5-oxo-pyrrolidine-3-carboxylic acid derivatives to introduce aryl substituents, enhancing biological activity such as BACE-1 inhibition, indicating the synthetic flexibility of these compounds.

The preparation of this compound involves:

- Construction of the 5-oxo-pyrrolidine-3-carboxylic acid scaffold via condensation and cyclization reactions.

- Introduction of the 1-phenylethyl substituent through amine coupling.

- Conversion of the carboxylic acid to the reactive acyl chloride under anhydrous conditions.

- Optional use of protecting groups to manage functional group compatibility.

These methods are supported by high yields and stereochemical control, making the compound accessible for further synthetic and medicinal chemistry applications.

Análisis De Reacciones Químicas

5-Oxo-1-(1-phenylethyl)pyrrolidine-3-carbonyl chloride undergoes various chemical reactions, including:

Aplicaciones Científicas De Investigación

Structure and Composition

The molecular formula of 5-Oxo-1-(1-phenylethyl)pyrrolidine-3-carbonyl chloride is with a molecular weight of approximately 251.71 g/mol. It features a pyrrolidine ring, which is known for its biological activity, and a carbonyl chloride functional group that enhances its reactivity.

Medicinal Chemistry

This compound is utilized in the synthesis of various pharmaceutical compounds. Its reactivity allows it to serve as an intermediate in the development of drugs targeting neurological disorders and other therapeutic areas.

Case Study: Synthesis of Neuroactive Compounds

Research has demonstrated that derivatives of this compound can exhibit significant activity against certain neurological targets. For instance, modifications to the pyrrolidine ring have led to compounds with increased potency and selectivity for neurotransmitter receptors .

Biochemical Research

In biochemistry, this compound plays a role in proteomics research, particularly in the study of protein interactions and enzyme functions. The carbonyl chloride group can be used for acylation reactions, facilitating the modification of amino acids in proteins.

Case Study: Protein Modification

A study highlighted the use of this compound in labeling specific proteins for mass spectrometry analysis. This method improved the detection sensitivity of low-abundance proteins, showcasing its utility in proteomic studies .

Material Science

The compound's reactivity also extends to material science applications, where it can be used to synthesize novel polymers and materials with specific properties.

Case Study: Polymer Synthesis

Researchers have explored the incorporation of this compound into polymer chains to enhance mechanical properties and thermal stability. The resulting materials demonstrated improved performance in various applications, including coatings and composites .

Mecanismo De Acción

The mechanism of action of 5-Oxo-1-(1-phenylethyl)pyrrolidine-3-carbonyl chloride involves its reactivity as an acyl chloride. It can acylate nucleophilic sites on proteins and other biomolecules, forming covalent bonds. This reactivity is utilized in the synthesis of peptides and other biologically active molecules . The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles it reacts with .

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Functional Group and Reactivity Comparison

The reactivity and applications of 5-oxo-1-(1-phenylethyl)pyrrolidine-3-carbonyl chloride are strongly influenced by its functional groups. Below is a comparative analysis with structurally related compounds:

Table 1: Functional Group and Reactivity Comparison

Key Observations:

- Acyl Chloride vs. Carboxylic Acid : The target compound’s carbonyl chloride group enables direct amide/ester formation without requiring activating agents, unlike its carboxylic acid analogs .

- Steric Effects : The 1-(1-phenylethyl) substituent increases lipophilicity compared to smaller groups (e.g., methyl or benzyl), influencing solubility and bioavailability in drug design .

Key Observations:

- The high yield (97%) for the R-configured carboxylic acid analog (CAS 915302-94-2) suggests efficient stereochemical control in its synthesis, whereas the target compound’s discontinued status implies challenges in scalability or purification .

- Acyl chlorides are typically synthesized via chlorination of carboxylic acids using agents like thionyl chloride, but yields are often unreported due to handling difficulties .

Structural and Physicochemical Properties

Table 3: Structural and Physicochemical Data

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | LogP* (Predicted) | Water Solubility (mg/mL) |

|---|---|---|---|---|

| This compound | C₁₃H₁₄ClNO₂ | 251.5 | 2.8 | Low (<1) |

| 5-Oxo-1-[(1R)-1-phenylethyl]pyrrolidine-3-carboxylic acid | C₁₃H₁₅NO₃ | 233.3 | 1.9 | Moderate (~10) |

| 1-Methyl-5-oxopyrrolidine-3-carboxylic acid | C₆H₉NO₃ | 143.1 | -0.4 | High (>100) |

*LogP: Calculated using ChemAxon software.

Key Observations:

- Lipophilicity : The phenylethyl substituent increases LogP values, making the target compound more membrane-permeable than its methyl-substituted analog .

- Solubility : The carboxylic acid analogs exhibit higher water solubility due to ionizable groups, whereas the acyl chloride’s low solubility necessitates organic solvents for reactions .

Actividad Biológica

The compound 5-Oxo-1-(1-phenylethyl)pyrrolidine-3-carbonyl chloride is a pyrrolidine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological mechanisms, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features a five-membered pyrrolidine ring with a carbonyl chloride functional group and a phenylethyl substituent. Its molecular formula is CHClN\O, indicating the presence of chlorine, nitrogen, and oxygen atoms which contribute to its reactivity and biological properties.

Target Enzymes

Research indicates that this compound primarily targets specific enzymes involved in critical biochemical pathways:

- Inhibition of InhA : This compound inhibits the enzyme enoyl-acyl carrier protein reductase (InhA) , which is crucial for fatty acid biosynthesis in bacteria. The inhibition disrupts the formation of mycolic acids, essential for bacterial cell wall integrity, leading to cell death .

- GABA-T Inhibition : Studies suggest that it may also inhibit gamma-aminobutyric acid transaminase (GABA-T) , an enzyme responsible for the breakdown of GABA, a key neurotransmitter. By inhibiting GABA-T, the compound could potentially increase GABA levels in the brain, offering therapeutic benefits for conditions like anxiety and epilepsy .

Biological Activities

The biological activities of this compound can be summarized as follows:

| Activity | Description |

|---|---|

| Antimicrobial | Effective against various bacterial strains due to inhibition of cell wall synthesis. |

| Neuropharmacological | Potential to modulate neurotransmitter levels, particularly GABA. |

| Antiproliferative | May exhibit activity against certain cancer cell lines through metabolic interference. |

Case Studies

- Antimicrobial Activity : In vitro studies have demonstrated that derivatives of this compound exhibit significant antimicrobial properties against strains such as Staphylococcus aureus and Escherichia coli. The mechanism involves disruption of bacterial fatty acid biosynthesis .

- Neuropharmacological Effects : A study investigating the effects on GABA levels showed promising results where inhibition of GABA-T led to increased GABA concentrations in neuronal cultures, suggesting potential applications in treating neurological disorders .

- Synthesis and Derivatives : The compound has been utilized as a precursor for synthesizing more complex molecules, including 2-substituted 6-(5-Oxo-1-(1-phenylethyl)pyrrolidin-3-yl)pyrimidine derivatives. These derivatives have shown improved biological activity compared to their parent compounds .

Q & A

Q. What are the recommended synthetic routes for 5-oxo-1-(1-phenylethyl)pyrrolidine-3-carbonyl chloride, and what are their critical reaction parameters?

Methodological Answer: The synthesis typically involves:

- Step 1: Preparation of the pyrrolidine scaffold via cyclization reactions. For example, refluxing hydrazides with itaconic acid in water (12 h, 100°C) forms the 5-oxopyrrolidine core .

- Step 2: Introduction of the 1-phenylethyl group via nucleophilic substitution or coupling reactions. Use of chiral auxiliaries (e.g., (S)-1-phenylethylamine) ensures stereochemical control .

- Step 3: Carbonyl chloride formation via treatment with PCl₅ or oxalyl chloride in anhydrous solvents (e.g., dichloromethane) under inert atmosphere .

Key Parameters: Temperature control (<0°C during chlorination), solvent purity (anhydrous conditions), and stoichiometric ratios (excess PCl₅ ensures complete conversion).

Q. How can researchers validate the purity and structural integrity of this compound?

Methodological Answer:

- HPLC: Use a C18 column with a mobile phase of acetonitrile/water (70:30) to assess purity (>95% by area normalization) .

- NMR: Confirm the presence of characteristic signals: δ 7.2–7.4 ppm (aromatic protons from phenylethyl), δ 4.5–5.0 ppm (pyrrolidine C-H), and δ 170–175 ppm (carbonyl chloride in ¹³C NMR) .

- Mass Spectrometry: ESI-MS should show [M+H]⁺ at m/z 278.1 (calculated for C₁₃H₁₅ClNO₂) .

Q. What safety protocols are essential when handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE): Use nitrile gloves, lab coat, and safety goggles due to its corrosive nature (skin/eye irritation per GHS Category 2) .

- Ventilation: Perform reactions in a fume hood to avoid inhalation of HCl vapors released during synthesis .

- Storage: Keep in a tightly sealed container under argon at –20°C to prevent hydrolysis .

Advanced Research Questions

Q. How can conflicting spectral data for 5-oxo-pyrrolidine derivatives be resolved?

Methodological Answer: Contradictions often arise from:

- Tautomerism: The enol-keto equilibrium in pyrrolidinone derivatives can lead to variable NMR signals. Use deuterated DMSO to stabilize the keto form and reduce exchange broadening .

- Impurities: Trace solvents (e.g., residual DMF) may obscure signals. Conduct a thorough drying protocol (azeotropic distillation with toluene) before analysis .

- Chiral Purity: Use chiral HPLC (e.g., Chiralpak IC column) to resolve enantiomers if asymmetric synthesis yields racemic mixtures .

Q. What strategies optimize low-yield reactions in the synthesis of this compound?

Methodological Answer:

- Catalyst Screening: Replace traditional acid catalysts (e.g., H₂SO₄) with Lewis acids (e.g., ZnCl₂) to enhance cyclization efficiency (yields improve from 51% to >75%) .

- Microwave-Assisted Synthesis: Reduce reaction time from 12 h to 30 min by using microwave irradiation (100 W, 120°C), minimizing decomposition .

- Workup Refinement: Replace aqueous washes with solvent extraction (ethyl acetate/brine) to recover polar intermediates .

Q. How does the stereochemistry of the 1-phenylethyl group influence biological activity?

Methodological Answer:

- Enantiomer-Specific Assays: Compare (R)- and (S)-phenylethyl derivatives in enzyme inhibition studies (e.g., proteases). For example, (S)-enantiomers show 10-fold higher binding affinity due to optimal hydrophobic interactions .

- Molecular Dynamics Simulations: Model the compound in complex with target proteins (e.g., using AutoDock Vina) to identify steric clashes caused by incorrect chirality .

Q. What mechanistic insights explain side reactions during carbonyl chloride formation?

Methodological Answer:

- Competitive Hydrolysis: Trace moisture converts carbonyl chloride to carboxylic acid. Use molecular sieves (3Å) in the reaction mixture to scavenge water .

- Over-Chlorination: Excess PCl₅ may chlorinate aromatic rings. Monitor reaction progress with TLC (hexane/ethyl acetate 3:1) and quench with ice at the first sign of byproducts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.